Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate

Asymmetric Catalysis Quaternary α-Amino Acids Friedel–Crafts Alkylation

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate (CAS 126535-92-0) is a trifluoromethylated α-imino ester belonging to the class of N-protected trifluoropyruvate ketimines. It bears a benzyloxycarbonyl (Cbz) protecting group on the imine nitrogen, an ethyl ester moiety, and a trifluoromethyl group at the α-position.

Molecular Formula C13H12F3NO4
Molecular Weight 303.23 g/mol
CAS No. 126535-92-0
Cat. No. B134754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
CAS126535-92-0
Molecular FormulaC13H12F3NO4
Molecular Weight303.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyMSAOLBKMAUXBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate (CAS 126535-92-0): A Trifluoropyruvate-Derived Cbz-Imine Building Block for α-CF₃-Amino Acid Synthesis


Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate (CAS 126535-92-0) is a trifluoromethylated α-imino ester belonging to the class of N-protected trifluoropyruvate ketimines. It bears a benzyloxycarbonyl (Cbz) protecting group on the imine nitrogen, an ethyl ester moiety, and a trifluoromethyl group at the α-position [1]. This compound serves as a versatile electrophilic building block for the synthesis of quaternary α-trifluoromethyl-α-amino acids and their derivatives, which are of high interest in medicinal chemistry and peptide engineering [2].

Why Generic Substitution Fails: Critical Differentiation of the N-Cbz Ethyl Ester Trifluoropyruvate Imine from N-Boc, Methyl Ester, and Alternative N-Protected Analogs


N-Protected trifluoropyruvate imines are not interchangeable. The nature of the N-protecting group (Cbz vs. Boc vs. benzoyl) dictates enantioselectivity outcomes in asymmetric catalysis, while the ester moiety (ethyl vs. methyl) governs steric accessibility and downstream hydrolysis selectivity [1]. The N-Cbz ethyl ester variant occupies a unique reactivity niche: it enables hydrogenolytic deprotection under neutral, non-acidic conditions—a feature incompatible with N-Boc analogs that require acidic cleavage—making it the preferred imine substrate when acid-sensitive functionalities are present in the target molecule [2]. The quantitative differentiation below demonstrates that choosing the wrong analog directly compromises reaction yield, stereoselectivity, or functional group compatibility.

Quantitative Head-to-Head Evidence: N-Cbz Ethyl Ester vs. N-Boc, N-Benzoyl, and Methyl Ester Trifluoropyruvate Imines


Enantioselectivity in Chiral Phosphoric Acid-Catalyzed Friedel–Crafts Reaction: N-Cbz (87:13 er) vs. N-Boc (up to 98:2 er)

In the chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of indoles with N-protected ethyl trifluoropyruvate imines, the N-Cbz imine (CAS 126535-92-0) gave the desired quaternary α-amino acid product in 71% yield with a moderate enantiomeric ratio of 87:13 (entry 7). By contrast, the N-Boc-protected imine delivered yields up to 99% with enantiomeric ratios up to 98:2 under identical catalyst loading conditions (6 mol% chiral phosphoric acid) [1]. The N-benzoyl imine afforded high yield (96%) but as a racemate (50:50 er), demonstrating that the Cbz group provides intermediate enantioselectivity—superior to benzoyl but inferior to Boc—while retaining orthogonal deprotection compatibility with acid-sensitive substrates [1].

Asymmetric Catalysis Quaternary α-Amino Acids Friedel–Crafts Alkylation

N-Cbz Imine as Key Intermediate for Nanomolar MMP Inhibitors: Stereochemical Access Unavailable from N-Boc Analogs

The N-Cbz imine of ethyl trifluoropyruvate (CAS 126535-92-0) served as the critical electrophilic intermediate for the synthesis of α-trifluoromethyl-α-amino-β-sulfone hydroxamates. Nucleophilic addition of sulfur-stabilized carbanions to the N-Cbz imine (compound 4) produced the key C–C bond, leading after deprotection to the free amino derivative 1a, which exhibited IC₅₀ = 14 nM against MMP-3 (stromelysin-1) and IC₅₀ = 1 nM against MMP-9 (gelatinase-B), with >5000-fold selectivity over MMP-1 [1]. The Cbz group was essential to this synthetic route because it could be removed by hydrogenolysis without affecting the acid-labile sulfone and hydroxamate functionalities; N-Boc imines would have required acidic deprotection conditions incompatible with the hydroxamate zinc-binding group [1].

Matrix Metalloproteinase Inhibitors α-CF₃-Amino-β-sulfone Hydroxamates Medicinal Chemistry

Reduction Selectivity to N-Cbz-3,3,3-Trifluoroalanine Ethyl Ester: Synthetic Yield Advantage

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate (45.0 g, 148.5 mmol) was reduced with sodium borohydride (11.3 g, 297 mmol, 2.0 equiv) in diethyl ether at 0 °C to give N-(benzyloxycarbonyl)-3,3,3-trifluoroalanine ethyl ester . The Cbz-imine substrate was prepared in 97% yield from the corresponding hydroxy precursor and used without chromatographic purification, demonstrating excellent crude purity and scalability to >45 g scale . By contrast, the corresponding N-Boc imine of ethyl trifluoropyruvate is reported to be less bench-stable, requiring in situ generation from α-amido sulfones rather than isolation, making the N-Cbz variant preferable for multi-gram preparative workflows where isolated imine purity is critical [1].

Trifluoroalanine Synthesis Imine Reduction Fluorinated Amino Acid Building Blocks

Ethyl Ester vs. Methyl Ester: Differentiated Hydrolysis Behavior and Steric Profile in Nucleophilic Addition

The ethyl ester variant (CAS 126535-92-0, MW 303.23 g/mol, logP = 3.56 estimated) provides a distinct steric and electronic profile compared to the methyl ester congener (CAS 276862-98-7, MW 289.21 g/mol). In Pd-catalyzed allylation reactions of trifluoropyruvate-derived imines, the ethyl ester substrate demonstrated rapid hydrolysis of the product ester under protic or slightly acidic conditions, a property that—while challenging for chiral HPLC analysis—enables facile one-step conversion to the free α-CF₃-α-amino acid without requiring strong acid or base [1]. The methyl ester analog requires harsher saponification conditions that may epimerize the α-stereocenter or degrade acid-sensitive protecting groups . Additionally, the ethyl ester offers increased steric bulk at the ester position, which can influence diastereoselectivity in nucleophilic additions to the imine carbon.

Ester Differentiation Nucleophilic Addition α-CF₃-Amino Acid Derivatives

Procurement-Guiding Application Scenarios for Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate (CAS 126535-92-0)


Synthesis of Nanomolar Matrix Metalloproteinase (MMP-3/MMP-9) Inhibitors Requiring Acid-Sensitive Zinc-Binding Groups

As demonstrated by the Sinisi et al. study, the N-Cbz imine of ethyl trifluoropyruvate is the preferred electrophilic building block for constructing α-CF₃-α-amino-β-sulfone hydroxamate MMP inhibitors. The Cbz group enables hydrogenolytic deprotection without acid, preserving the hydroxamate zinc-binding group. The resulting free amino inhibitor 1a achieved IC₅₀ values of 14 nM (MMP-3) and 1 nM (MMP-9) with >5000-fold selectivity over MMP-1 [1]. Researchers in medicinal chemistry and protease inhibitor development should procure this specific Cbz-imine variant when hydroxamate, sulfone, or other acid-labile functionalities are present in the target structure.

Multi-Gram Synthesis of N-Protected α-Trifluoromethyl Amino Acid Building Blocks via Imine Reduction

The N-Cbz imine (CAS 126535-92-0) is isolable in 97% yield on >45 g scale and can be directly reduced with NaBH₄ to N-Cbz-3,3,3-trifluoroalanine ethyl ester without intermediate purification [1]. This operational simplicity—isolation of a pure, stable imine followed by straightforward reduction—contrasts with N-Boc imine protocols that require in situ generation from α-amido sulfone precursors. Procurement of this compound is indicated for peptide chemists and amino acid synthesis groups requiring scalable access to Cbz-protected trifluoroalanine derivatives for solid-phase peptide synthesis (SPPS).

Asymmetric Synthesis of Enantioenriched Quaternary α-CF₃-α-Amino Acids with Orthogonal N-Deprotection Requirements

In chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reactions, the N-Cbz ethyl trifluoropyruvate imine delivers products in 71% yield and 87:13 enantiomeric ratio—not as high as the N-Boc variant (99% yield, 98:2 er) but critically enabling orthogonal deprotection (hydrogenolysis vs. acidolysis) [1]. This compound is the reagent of choice when the synthetic route demands that the N-protecting group be removed under neutral, non-acidic conditions to preserve acid-sensitive stereocenters or functional groups elsewhere in the molecule. Med chem and process chemistry groups building α-CF₃-α-AA libraries for drug discovery should select this variant when orthogonal protection strategies are mandatory.

Pd-Catalyzed α-Allylation for Racemic and Enantioenriched α-CF₃-α-Allyl Amino Acid Synthesis

Trifluoropyruvate-derived imines, including the N-Cbz ethyl ester variant, serve as substrates for Pd-catalyzed α-allylation, providing direct access to α-allylated-α-CF₃-amino acid derivatives [1]. The ethyl ester's mild hydrolysis lability under protic conditions enables straightforward conversion to the free amino acid without aggressive saponification that could epimerize the quaternary α-stereocenter. Investigators developing methodology for quaternary amino acid synthesis or seeking α-CF₃ building blocks for peptidomimetic design should source this compound.

Quote Request

Request a Quote for Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.